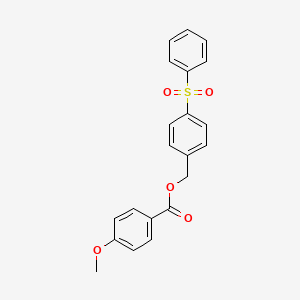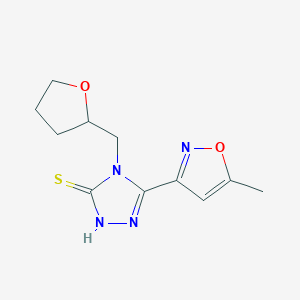![molecular formula C25H26N4O B4581271 2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4581271.png)
2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide
Übersicht
Beschreibung
The compound likely belongs to a broader class of quinoline or pyrazole derivatives, which are known for their diverse chemical properties and applications in medicinal chemistry and material science. These compounds are often explored for their potential in drug development due to their biological activity against various targets.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including condensation, cyclocondensation, and sometimes specific reactions like the Friedländer synthesis. For example, derivatives of benzo[b][1,6]naphthyridines and quinolines have been synthesized through reactions involving primary amines and various carbonyl compounds, leading to carboxamide or carboxylic acid derivatives with significant cytotoxic activity (Deady et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Quinoline derivatives have been synthesized and evaluated for their cytotoxic activities. A study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing significant cytotoxicity against various cancer cell lines. Such compounds, due to their potent cytotoxic properties, are of interest for cancer research, especially in drug discovery and development for chemotherapy agents (Deady et al., 2003).
Antimicrobial and Antifungal Activity
Pyrazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. For instance, a series of new pyrazoline and pyrazole derivatives demonstrated significant activity against E. coli, P. aeruginosa, S. aureus, and C. albicans. These findings highlight the potential of pyrazole-based compounds in developing new antimicrobial and antifungal agents, contributing to the fight against drug-resistant infections (Hassan, 2013).
Antitubercular and Antimalarial Agents
Quinoline carboxylic acid derivatives, bearing substituted pyrazole moieties, have been synthesized and evaluated as potential antitubercular and antimalarial agents. These compounds, developed through a one-pot Doebner reaction, showed potent antibacterial, antifungal, antitubercular, and antimalarial activities, indicating their relevance in addressing global health challenges related to tuberculosis and malaria (Pandya et al., 2020).
Photophysics and Molecular Logic Switches
The photophysical properties of amino derivatives of pyrazoloquinoline have been studied, focusing on their solvatochromism, acidochromism, and solid-state fluorescence. These compounds have been implemented as molecular logic switches, demonstrating their utility in the development of advanced materials for optical and electronic applications (Uchacz et al., 2016).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-5-29-15-19(14-27-29)13-26-25(30)22-12-23(20-10-9-16(2)18(4)11-20)28-24-17(3)7-6-8-21(22)24/h6-12,14-15H,5,13H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIADRBCCZBCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)

![3-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4581238.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)
![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)
![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)
![3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4581282.png)